molecular formula C10H8N2O3 B12359688 methyl 4-oxo-4aH-quinazoline-7-carboxylate

methyl 4-oxo-4aH-quinazoline-7-carboxylate

Katalognummer: B12359688
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: GMPSRQBQWPGISU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-oxo-4aH-quinazoline-7-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4aH-quinazoline-7-carboxylate typically involves the condensation of anthranilic acid derivatives with esters or amides. One common method includes the reaction of anthranilic acid with methyl chloroformate in the presence of a base, followed by cyclization to form the quinazoline ring .

Industrial Production Methods

Industrial production methods often employ microwave-assisted synthesis or metal-catalyzed reactions to enhance yield and reduce reaction times. For instance, microwave irradiation can significantly accelerate the reaction between anthranilic acid and methyl chloroformate, leading to higher yields of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-oxo-4aH-quinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline-2,4-dione, hydroxyquinazoline, and various substituted quinazoline derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 4-oxo-4aH-quinazoline-7-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 4-oxo-4aH-quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-oxo-4aH-quinazoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C10H8N2O3

Molekulargewicht

204.18 g/mol

IUPAC-Name

methyl 4-oxo-4aH-quinazoline-7-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-5-12-9(7)13/h2-5,7H,1H3

InChI-Schlüssel

GMPSRQBQWPGISU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=NC=NC(=O)C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.